

Application Notes and Protocols for Fenhexamid-d10 in Wine Residue Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenhexamid-d10

Cat. No.: B15295614

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These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of fenhexamid residues in wine, employing **Fenhexamid-d10** as an internal standard for enhanced accuracy and precision. The methodologies described are primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fenhexamid is a widely used fungicide to control *Botrytis cinerea* (gray mold) in vineyards. Its potential presence in wine necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as **Fenhexamid-d10**, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Data Presentation

The following tables summarize typical quantitative data for the analysis of fenhexamid in wine using LC-MS/MS. These values are compiled from various studies and represent expected performance metrics for a validated method.

Table 1: Method Detection and Quantification Limits

Parameter	Typical Value Range (µg/L)	Notes
Limit of Detection (LOD)	0.05 - 0.5	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.1 - 1.5	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. [1]

Table 2: Method Validation Parameters

Parameter	Typical Performance	Notes
Linearity (R^2)	> 0.99	Over a typical calibration range of 0.5 - 50 µg/L. [1]
Recovery	70 - 120%	The percentage of the known amount of analyte recovered from the sample matrix. [2]
Precision (RSD)	< 20%	The relative standard deviation, indicating the repeatability of the measurement. [3]
Matrix Effect	Compensated by Internal Standard	The suppression or enhancement of ionization of the analyte due to co-eluting matrix components.

Experimental Protocols

Standard and Sample Preparation

1.1. Reagents and Materials

- Fenhexamid (analytical standard, >98% purity)
- **Fenhexamid-d10** (internal standard, isotopic purity >99%)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
- Syringe filters (0.22 µm, PTFE or other suitable material)

1.2. Preparation of Standard Solutions

- Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve fenhexamid and **Fenhexamid-d10** in methanol to prepare individual primary stock solutions. Store at -20°C.
- Intermediate Standard Solution (10 mg/L): Prepare an intermediate solution of fenhexamid by diluting the primary stock solution with acetonitrile.
- Internal Standard Spiking Solution (1 mg/L): Prepare an intermediate solution of **Fenhexamid-d10** by diluting the primary stock solution with acetonitrile. A common concentration for the final internal standard in the sample is 10-50 µg/L.
- Calibration Standards: Prepare a series of calibration standards by diluting the intermediate fenhexamid solution with a blank wine extract (prepared using the same method as the samples) and adding the internal standard spiking solution to each calibration standard to achieve a constant concentration. A typical calibration curve might range from 0.5 to 50 µg/L.

Sample Preparation: QuEChERS Protocol for Wine

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food and beverage matrices.^{[4][5][6]}

- **Sample Aliquoting:** Take a 10 mL aliquot of the wine sample into a 50 mL polypropylene centrifuge tube.
- **Internal Standard Spiking:** Add a known amount (e.g., 50 µL of a 1 mg/L solution) of the **Fenhexamid-d10** internal standard spiking solution to the wine sample. Vortex briefly.
- **Extraction:**
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Cap the tube and shake vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- **Dispersive Solid-Phase Extraction (dSPE) Cleanup:**
 - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The PSA helps in removing organic acids and sugars, while C18 removes non-polar interferences.
 - Vortex for 30 seconds.
- **Final Centrifugation and Filtration:**
 - Centrifuge the dSPE tube at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.
 - Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

Parameter	Typical Conditions
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol or acetonitrile
Gradient	Start with a low percentage of B, ramp up to a high percentage to elute fenhexamid, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 5% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-10.1 min return to 5% B, 10.1-12 min hold at 5% B.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C

3.2. Tandem Mass Spectrometry (MS/MS) Conditions

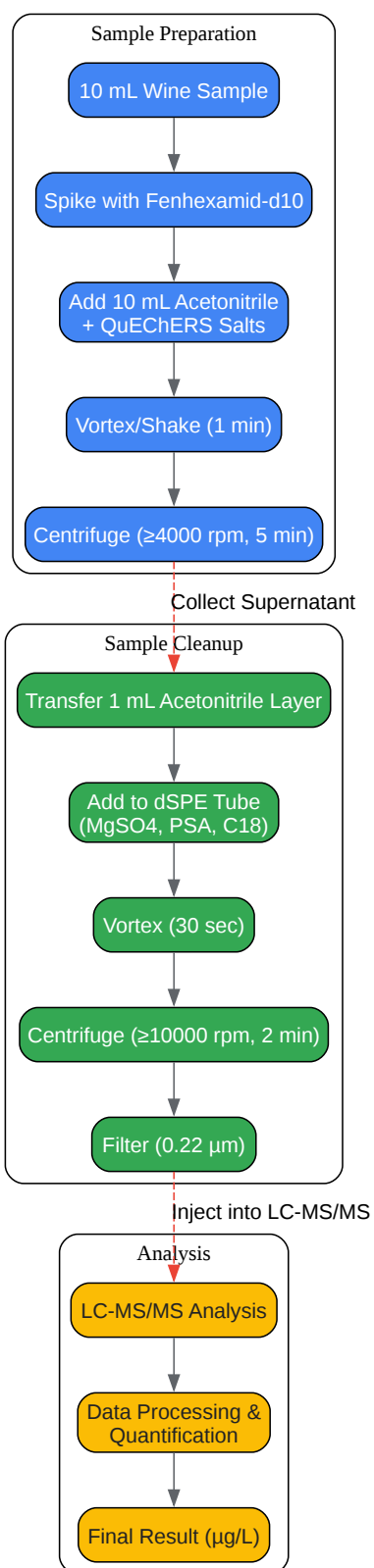
Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150°C
Desolvation Gas Temperature	350 - 500°C
Desolvation Gas Flow	600 - 800 L/hr

Table 3: MRM Transitions for Fenhexamid and **Fenhexamid-d10**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) - Quantifier	Product Ion (m/z)	Collision Energy (eV) - Qualifier
Fenhexamid	302.1	97.1	21	143.1	29
Fenhexamid-d10	312.1	107.1	~21	153.1	~29

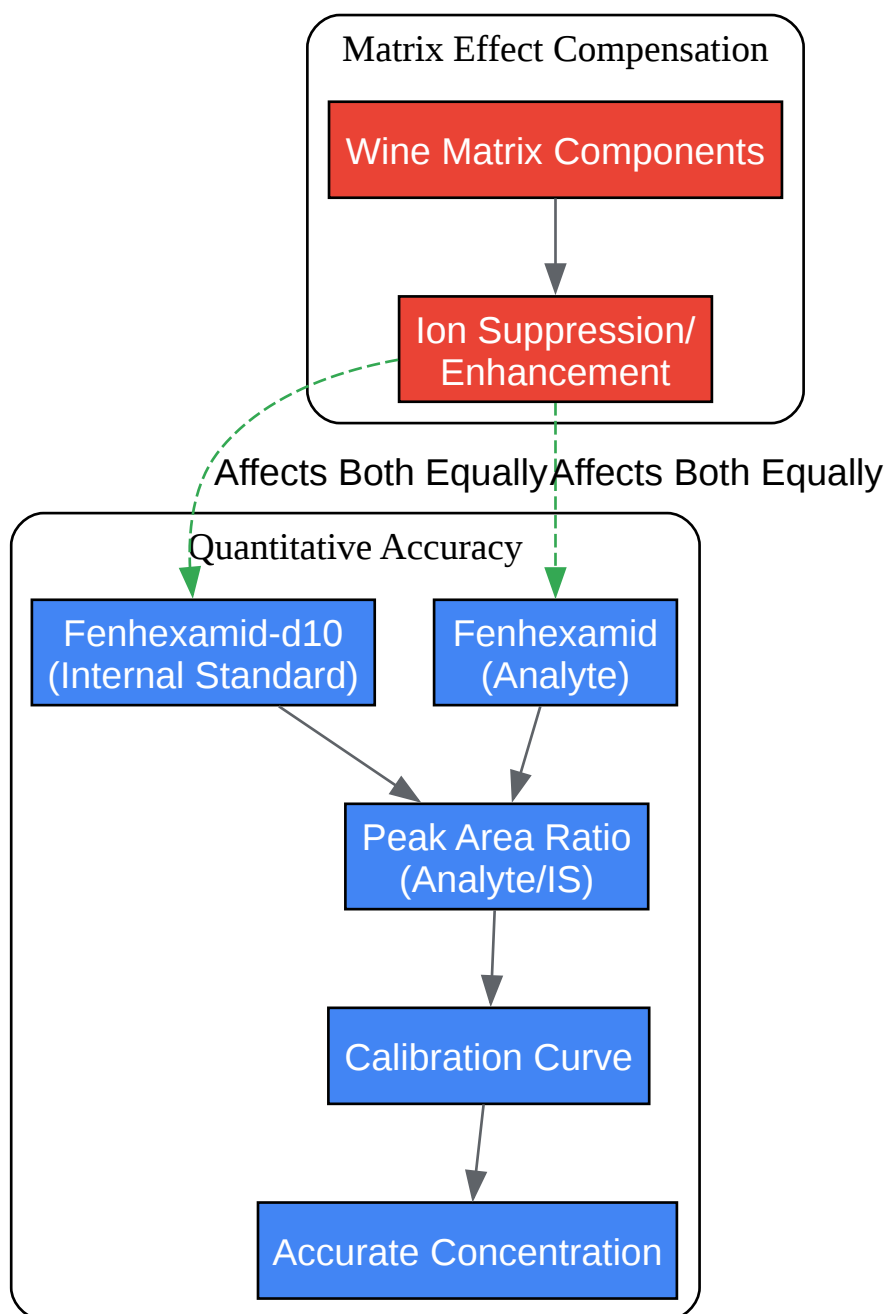
Note: The precursor ion for **Fenhexamid-d10** is derived by adding the mass of 10 deuterium atoms to the monoisotopic mass of the unlabeled compound. The product ions are similarly adjusted. Collision energies for the deuterated standard are expected to be very similar to the unlabeled compound and should be optimized empirically.^[7]^[8]

Visualizations



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Caption: Workflow for **Fenhexamid-d10** analysis in wine.



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Caption: Role of **Fenhexamid-d10** in mitigating matrix effects.

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- To cite this document: BenchChem. [Application Notes and Protocols for Fenhexamid-d10 in Wine Residue Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15295614#fenhexamid-d10-application-in-wine-residue-testing]

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